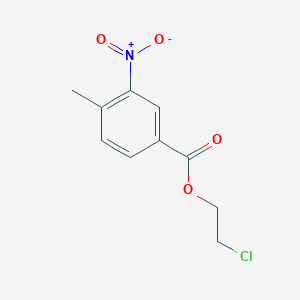
7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15Cl2N3. It is known for its unique structure, which includes a quinoline core substituted with chloro, hydrazino, methyl, and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The chloro, methyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with DNA synthesis and repair pathways, contributing to its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
7-Chloro-2-hydrazinoquinoline: Lacks the methyl and phenyl groups, resulting in different chemical properties.
8-Methyl-3-phenylquinoline: Lacks the chloro and hydrazino groups, affecting its reactivity and applications.
2-Hydrazino-3-phenylquinoline: Lacks the chloro and methyl groups, leading to variations in its biological activity.
Uniqueness
7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
1172446-12-6 |
|---|---|
分子式 |
C16H15Cl2N3 |
分子量 |
320.2 g/mol |
IUPAC名 |
(7-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H14ClN3.ClH/c1-10-14(17)8-7-12-9-13(11-5-3-2-4-6-11)16(20-18)19-15(10)12;/h2-9H,18H2,1H3,(H,19,20);1H |
InChIキー |
RYHPGWJJFSYZNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC(=C(N=C12)NN)C3=CC=CC=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


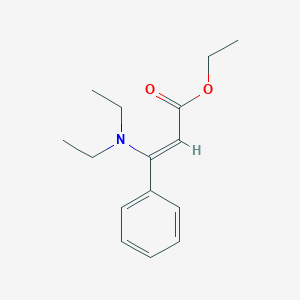
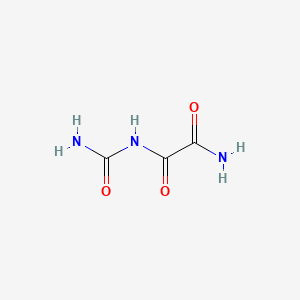


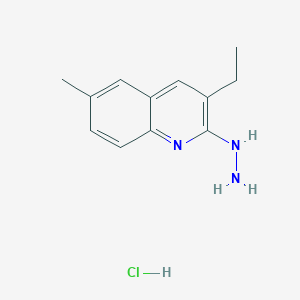

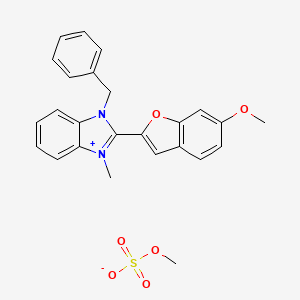


![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
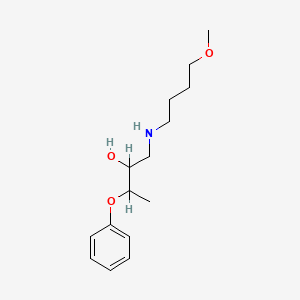
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
